7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione
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Overview
Description
7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. Quinazoline derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and reduced quinazoline derivatives .
Scientific Research Applications
7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the pyrrolo ring.
Pyrroloquinazoline: Compounds with variations in the substitution pattern on the quinazoline ring.
Quinazolinone: Compounds with a carbonyl group at the 4-position of the quinazoline ring.
Uniqueness
7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione is unique due to its specific substitution pattern and the presence of both pyrrolo and quinazoline rings.
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[2,3-h]quinazoline-2,4-dione |
InChI |
InChI=1S/C11H9N3O2/c1-14-5-4-6-8(14)3-2-7-9(6)12-11(16)13-10(7)15/h2-5H,1H3,(H2,12,13,15,16) |
InChI Key |
IXPTYYYZRDTIQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC3=C2NC(=O)NC3=O |
Origin of Product |
United States |
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